molecular formula C15H18N4O2S B2857443 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2192745-48-3

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2857443
CAS RN: 2192745-48-3
M. Wt: 318.4
InChI Key: VMMYBLROWVWQMU-UHFFFAOYSA-N
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Description

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
The exact mass of the compound 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Properties : Compounds derived from tetrahydronaphthalen-2-yl) sulfonyl azetidin-3-yl triazoles have shown promising anticancer activities. For instance, novel longifolene-derived tetralone derivatives bearing the 1,2,4-triazole moiety synthesized from naturally renewable longifolene exhibited broad-spectrum anticancer activity against various human cancer cell lines, including T-24, MCF-7, HepG2, A549, and HT-29. These findings suggest that structurally related compounds, including those with the tetrahydronaphthalen-2-yl sulfonyl moiety, could possess significant anticancer potentials (Xia-ping Zhu et al., 2020).

Analgesic Activity : Research on triazoles and triazolothiadiazines starting from tetrahydronaphthalen-2-yl derivatives has demonstrated promising analgesic activities. This indicates the potential of these compounds in developing new analgesic agents, highlighting the versatility of the tetrahydronaphthalen-2-yl sulfonyl backbone in medicinal chemistry applications (G. Turan-Zitouni et al., 1999).

Antibacterial Activity : Several studies have focused on synthesizing sulfonamide tagged 1,2,3-triazoles, revealing significant antibacterial activities against various bacterial strains, including S. aureus, B. subtilis, E. coli, and K. pneumoniae. These findings underscore the importance of such compounds in addressing the increasing need for new antibacterial agents (C. Kaushik et al., 2020).

Advanced Synthetic Applications

Synthetic Versatility : The sulfonyl-1,2,3-triazoles serve as convenient synthons for a wide range of heterocyclic compounds, important in both synthetic and medicinal chemistry. Their ability to act as stable precursors to reactive intermediates for introducing nitrogen atoms into various heterocycles opens up new avenues for the development of novel therapeutic agents and synthetic methodologies (M. Zibinsky & V. Fokin, 2013).

Denitrogenative Transformations : The application of electron-deficient 1,2,3-triazoles in denitrogenative transformations has been explored to form highly functionalized nitrogen-based heterocycles. This approach has led to various synthetic transformations, offering new strategies for constructing complex molecular architectures (P. Anbarasan et al., 2014).

properties

IUPAC Name

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMYBLROWVWQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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